molecular formula C20H20N6O3 B2840901 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836625-52-6

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2840901
CAS RN: 836625-52-6
M. Wt: 392.419
InChI Key: RWTALLTWFDVYHS-FSJBWODESA-N
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Description

Chemical Reactions Analysis

The amino and carboxamide groups are likely to be reactive. They could undergo reactions such as acylation, alkylation, and others. The furan ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of polar functional groups (amino and carboxamide) suggests that the compound could have good solubility in polar solvents. The compound is likely to have a high boiling point due to the presence of multiple rings and polar functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural features similar to the specified chemical demonstrates a broad interest in the synthesis and modification of heterocyclic compounds. For instance, studies on the synthesis of thiazolo[5,4-f]quinoline derivatives, including reactions with furan-2-carbonyl chloride and further modifications, highlight the versatility and reactivity of these compounds (El’chaninov & Aleksandrov, 2017). These synthetic pathways provide valuable insights into the chemical behavior of pyrrolo[2,3-b]quinoxaline derivatives and offer a foundation for exploring the applications of such compounds in various scientific domains.

Potential Applications in Medicinal Chemistry

The synthesis and cytotoxicity evaluation of related heterocyclic compounds, such as thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, demonstrate significant interest in their potential as bioactive molecules (Hung et al., 2014). These studies are indicative of the broader research efforts aimed at discovering novel therapeutic agents among heterocyclic compounds, including pyrrolo[2,3-b]quinoxaline derivatives. The research underscores the importance of these compounds in the development of new drugs and therapeutic strategies.

Safety and Hazards

Furan derivatives can pose risks to public health . They are formed in foods during thermal processing and can co-occur . Furan is hepatotoxic in rats and mice with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects .

properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-28-10-5-9-22-20(27)16-17-19(25-15-8-3-2-7-14(15)24-17)26(18(16)21)23-12-13-6-4-11-29-13/h2-4,6-8,11-12H,5,9-10,21H2,1H3,(H,22,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTALLTWFDVYHS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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